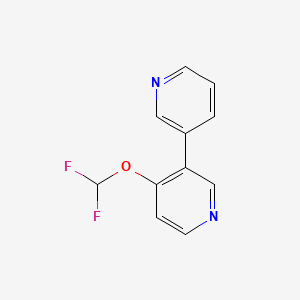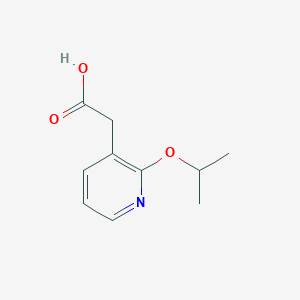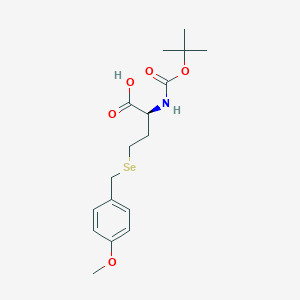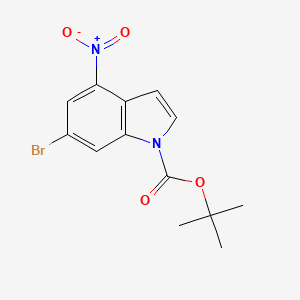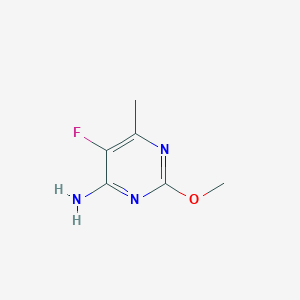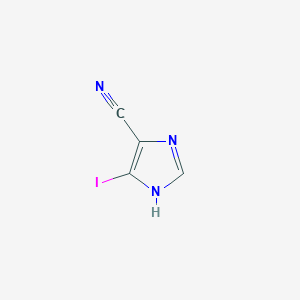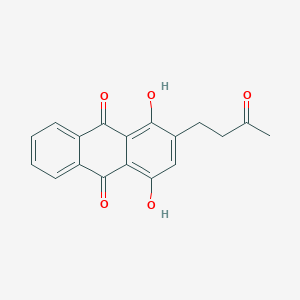
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds that are widely distributed in nature, particularly in plants They are known for their vibrant colors and have been used historically as dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation, where the anthraquinone is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature to ensure the desired substitution occurs at the correct position on the anthraquinone ring .
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide at high temperatures can yield various anthraquinone derivatives . These processes are optimized for high yield and purity, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly substituted anthraquinones, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, its ability to generate reactive oxygen species can contribute to its antibacterial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the 3-oxobutyl group.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
2,6-Dihydroxyanthraquinone (Anthraflavic Acid): Differently substituted anthraquinone with hydroxyl groups at the 2 and 6 positions.
Uniqueness
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is unique due to the presence of the 3-oxobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
69960-30-1 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O5/c1-9(19)6-7-10-8-13(20)14-15(16(10)21)18(23)12-5-3-2-4-11(12)17(14)22/h2-5,8,20-21H,6-7H2,1H3 |
Clave InChI |
WIRYNJASQBKFAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)


